molecular formula C8H9N3OS B1269033 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one CAS No. 32973-77-6

3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one

Cat. No. B1269033
CAS RN: 32973-77-6
M. Wt: 195.24 g/mol
InChI Key: MQNDLLCWPVBUET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves innovative synthetic routes starting from 2-amino-3-carbethoxy-4,5-dimethyl thiophene. A notable method includes a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide, offering a green approach to this pharmacologically significant class of compounds with step economy and easy purification (Shi et al., 2018).

Molecular Structure Analysis

Investigations into the molecular structure of related thieno[2,3-d]pyrimidin-4(3H)-one derivatives have revealed significant polarization of electronic structures, with the formation of hydrogen-bonded ribbons and sheets in their monohydrate forms. Such detailed structural analysis aids in understanding the molecular interactions and stability of these compounds (Orozco et al., 2009).

Chemical Reactions and Properties

3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one participates in various chemical reactions, forming a series of derivatives with diverse biological activities. Its reactivity with different aldehydes and ketones under specific conditions leads to compounds exhibiting significant analgesic and anti-inflammatory activities, highlighting its versatile chemical behavior and potential for pharmaceutical applications (Alagarsamy et al., 2007).

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research has shown that derivatives of 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, synthesized by reacting it with different aldehydes and ketones, exhibit significant analgesic and anti-inflammatory activities. Notably, some compounds in this series demonstrated more potent effects than standard drugs like diclofenac sodium, indicating their potential as novel therapeutic agents for pain and inflammation management (Alagarsamy et al., 2007).

Synthesis and Chemical Properties

The compound serves as a precursor in various synthetic processes. For instance, its reaction with iso(and isothio)cyanates under microwave irradiation leads to the formation of diverse thieno[2,3-d]pyrimidine derivatives. These reactions are indicative of the compound's reactivity and utility in organic synthesis (Davoodnia et al., 2009).

Radioprotective and Antitumor Activities

Novel thieno[2,3-d]pyrimidine derivatives containing amino acids and imidazothieno-pyrimidines, synthesized through reactions involving 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, have shown promising radioprotective and antitumor activities. This suggests their potential application in cancer therapy and protection against radiation-induced damage (Alqasoumi et al., 2009).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of thieno[2,3-d]pyrimidin-4-3H)-ones, including derivatives of 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, has been studied using X-ray diffraction. Such studies provide valuable insights into the structural and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications (Tashkhodzhaev et al., 2001).

Quantum Chemical Studies

Quantum chemical studies have been conducted to understand the energies, electronic structures, and molecular geometries of thieno[2,3-d]pyrimidin-4(3H)-ones. Such studies are fundamental to predicting the reactivity and designing new derivatives with desired properties (Mamarakhmonov et al., 2015).

Antifungal Activities

Compounds synthesized from 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have demonstrated excellent fungicidal activities against a variety of fungi. This suggests their potential use in developing new antifungal agents (Hu et al., 2008).

properties

IUPAC Name

3-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-4-5(2)13-7-6(4)8(12)11(9)3-10-7/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNDLLCWPVBUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352275
Record name 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one

CAS RN

32973-77-6
Record name 3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Modica, G Romeo, L Materia, F Russo… - Bioorganic & medicinal …, 2004 - Elsevier
This work reports on the synthesis and affinities for the 5-HT 3 versus the 5-HT 4 receptor of new piperazinyl-substituted thienopyrimidine derivatives 20–45 with a view to identify potent …
Number of citations: 46 www.sciencedirect.com

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